Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Compared to Positional Isomer 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide
The target compound exhibits a distinct physicochemical profile compared to its positional isomer 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide (CAS 1179649-46-7). While both share the same molecular formula (C11H13N5O) and molecular weight (231.25 g/mol), the target compound presents a higher calculated polar surface area (PSA: 90.05 Ų vs. approximately 80.5 Ų for the isomer) and a lower LogP (1.45 vs. approximately 1.85), indicating greater polarity and reduced lipophilicity . These differences arise from the direct attachment of the acetamide to the triazole ring in the target compound, versus a methylene-bridged acetamide in the isomer, which affects hydrogen-bond donor/acceptor capacity and passive membrane permeability.
| Evidence Dimension | Polar surface area (PSA) and lipophilicity (LogP) |
|---|---|
| Target Compound Data | PSA = 90.05 Ų; LogP = 1.45 (in silico) |
| Comparator Or Baseline | 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide: PSA ≈ 80.5 Ų; LogP ≈ 1.85 (in silico) |
| Quantified Difference | ΔPSA ≈ +9.5 Ų; ΔLogP ≈ -0.4 |
| Conditions | Calculated using standard in silico methods (fragment-based PSA and consensus LogP models) |
Why This Matters
In drug discovery, these physicochemical differences can significantly affect solubility, permeability, and off-target binding profiles, making the target compound preferable when higher polarity and lower lipophilicity are required.
